molecular formula C9H10Br2N2O2 B13845854 4,5-dibromo-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-Pyridazinone

4,5-dibromo-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-Pyridazinone

Cat. No.: B13845854
M. Wt: 338.00 g/mol
InChI Key: AKAIEZROQJZHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dibromo-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-Pyridazinone is a synthetic organic compound characterized by the presence of bromine atoms and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-Pyridazinone typically involves the bromination of a pyridazinone precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. These methods aim to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4,5-dibromo-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-Pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.

    Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinones with different functional groups.

Scientific Research Applications

4,5-dibromo-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-Pyridazinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-dibromo-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-Pyridazinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5-dibromo-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-Pyridazinone include other brominated pyridazinones and pyridazinone derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications and a subject of interest in scientific research.

Royal Society of Chemistry.

Properties

Molecular Formula

C9H10Br2N2O2

Molecular Weight

338.00 g/mol

IUPAC Name

4,5-dibromo-2-(oxan-2-yl)pyridazin-3-one

InChI

InChI=1S/C9H10Br2N2O2/c10-6-5-12-13(9(14)8(6)11)7-3-1-2-4-15-7/h5,7H,1-4H2

InChI Key

AKAIEZROQJZHIR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C(=O)C(=C(C=N2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.